3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
Overview
Description
3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated benzoyl group, an ethoxy-methoxy substituted phenyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting with the bromination of 4-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with an amine to form the benzoylamine intermediate. The final step involves the coupling of this intermediate with 4-ethoxy-3-methoxyphenylpropanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the benzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzoyl group may play a key role in binding to these targets, while the ethoxy-methoxy substituted phenyl group may influence the compound’s overall activity and selectivity. The propanoic acid backbone can also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chloro-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
- 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
- 3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
3-[(3-BROMO-4-METHYLPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID is unique due to the specific combination of functional groups and substitutions on its aromatic rings. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
3-[(3-bromo-4-methylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5/c1-4-27-17-8-7-13(10-18(17)26-3)16(11-19(23)24)22-20(25)14-6-5-12(2)15(21)9-14/h5-10,16H,4,11H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDLXAATUWVHDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)C)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.